7-Bromo-3-methyl-1H-indazole
Overview
Description
7-Bromo-3-methyl-1H-indazole is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 . It is a solid substance at room temperature .
Synthesis Analysis
Indazole derivatives, including 7-Bromo-3-methyl-1H-indazole, have been synthesized using various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 7-Bromo-3-methyl-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C8H7BrN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11) and the InChI key is WCDHQZBKTKFKRJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Indazole derivatives, including 7-Bromo-3-methyl-1H-indazole, have been involved in various chemical reactions. For instance, 1H-indazol-3-amine derivatives have been synthesized and evaluated for their activity against Bcr-Abl wild type as well as T315I mutant .Physical And Chemical Properties Analysis
7-Bromo-3-methyl-1H-indazole has a molecular weight of 211.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .Scientific Research Applications
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Medicinal Chemistry
- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Several recently marketed drugs contain an indazole structural motif . For example, niraparib has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
- The methods of application or experimental procedures often involve the synthesis of indazoles via transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
- The outcomes of these applications are generally positive, with indazole-containing compounds showing significant pharmacological activities .
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Synthetic Chemistry
- Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
- The synthesis of indazoles involves various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
- The results of these synthetic methods are generally good to excellent yields, with minimal formation of byproducts .
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Phosphoinositide 3-Kinase δ Inhibitors
- Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
- The methods of application or experimental procedures often involve the synthesis of indazoles via various reactions .
- The outcomes of these applications are generally positive, with indazole-containing compounds showing significant pharmacological activities .
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Antifungal and Antibacterial Agents
- Indazole derivatives possess a wide range of pharmacological activities, such as antifungal and antibacterial activities .
- The synthesis of indazoles involves various methods, including reactions under catalyst- and solvent-free conditions .
- The results of these synthetic methods are generally good to excellent yields, with minimal formation of byproducts .
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Anti-HIV Activities
- Indazole derivatives also show anti-HIV activities .
- The methods of application or experimental procedures often involve the synthesis of indazoles via various reactions .
- The outcomes of these applications are generally positive, with indazole-containing compounds showing significant pharmacological activities .
-
Bcr-Abl Inhibitors
- Indazole derivatives have been synthesized and evaluated for their activity against Bcr-Abl wild type as well as T315I mutant .
- The methods of application or experimental procedures often involve the synthesis of indazoles via various reactions .
- The outcomes of these applications are generally positive, with indazole-containing compounds showing significant pharmacological activities .
-
Antimicrobial Agents
- Indazole derivatives have been found to have moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
- The synthesis of indazoles involves various methods, including reactions under catalyst- and solvent-free conditions .
- The results of these synthetic methods are generally good to excellent yields, with minimal formation of byproducts .
Safety And Hazards
Future Directions
Indazole-containing derivatives, including 7-Bromo-3-methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to construct these heterocycles with better biological activities .
properties
IUPAC Name |
7-bromo-3-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDHQZBKTKFKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657243 | |
Record name | 7-Bromo-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-methyl-1H-indazole | |
CAS RN |
1159511-75-7 | |
Record name | 7-Bromo-3-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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